2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves a multi-step process. One common method includes the phosphine-catalyzed [4+1] annulation of 1,3-azadienes with maleimides under mild conditions . This method provides a convenient and efficient route to construct the azaspiro[4.4]nonene core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and methoxybenzyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.
Industry: The compound is explored for its use in materials science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The triazole and methoxybenzyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride
- (1,3-Dioxo-2-azaspiro[4.4]non-2-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its specific triazole and methoxybenzyl substitutions. These functional groups confer distinct chemical properties and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H23N5O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C20H23N5O4/c1-29-14-6-4-13(5-7-14)10-15-21-19(24-23-15)22-16(26)12-25-17(27)11-20(18(25)28)8-2-3-9-20/h4-7H,2-3,8-12H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
FGVGNNDZENWGRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.